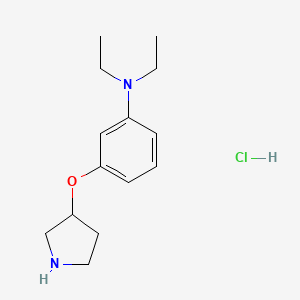

N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride

Description

Properties

IUPAC Name |

N,N-diethyl-3-pyrrolidin-3-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-3-16(4-2)12-6-5-7-13(10-12)17-14-8-9-15-11-14;/h5-7,10,14-15H,3-4,8-9,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITWQUXAXEWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-46-0 | |

| Record name | Benzenamine, N,N-diethyl-3-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Route Overview

The synthesis of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride primarily involves the nucleophilic substitution reaction between N,N-diethylaniline and a 3-pyrrolidinemethanol derivative under controlled conditions. The process generally proceeds as follows:

-

- N,N-diethylaniline (a tertiary aniline derivative)

- 3-pyrrolidinemethanol (or its activated derivative, e.g., halide or tosylate)

-

- The reaction is typically conducted under mild heating to moderate temperatures to facilitate nucleophilic attack.

- A suitable catalyst or base may be employed to activate the hydroxyl group of 3-pyrrolidinemethanol, enhancing substitution efficiency.

- Solvents such as polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are commonly used to dissolve reactants and stabilize intermediates.

Formation of the Hydrochloride Salt:

- After obtaining the free base of the substituted aniline, hydrochloric acid is added to form the hydrochloride salt.

- This step improves the compound’s crystallinity, stability, and handling properties.

Industrial Scale Production

- The industrial synthesis follows the same fundamental pathway but is optimized for scale, yield, and purity.

- Industrial-grade reagents and equipment allow for controlled temperature, pressure, and mixing to minimize by-products.

- Reaction monitoring and purification steps such as crystallization and filtration are integrated to ensure product quality.

Detailed Reaction Conditions and Analysis

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Activation of 3-pyrrolidinemethanol | Use of catalyst/base (e.g., K2CO3) | Facilitate nucleophilic substitution |

| 2. Nucleophilic substitution | N,N-diethylaniline, solvent (DMF) | Formation of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline free base |

| 3. Salt formation | Addition of HCl | Conversion to hydrochloride salt for stability |

- Temperature: Typically between 50–100 °C to balance reaction rate and selectivity.

- Reaction Time: Several hours (4–12 h) depending on scale and catalyst efficiency.

- Pressure: Atmospheric or slightly elevated to maintain solvent boiling points.

Supporting Research Findings

- The substitution reaction is highly selective for the 3-position on the aniline ring due to the directing effects of the diethylamino group.

- The hydroxyl group of 3-pyrrolidinemethanol is activated by base, allowing the nucleophilic oxygen to form an ether linkage with the aromatic ring.

- The hydrochloride salt formation step is critical for isolating the compound in a pure, stable, and crystalline form suitable for downstream applications.

- Oxidation and reduction reactions of this compound have been studied, showing its chemical versatility for further derivatization.

Comparative Notes on Similar Compounds

Additional Preparation Insights from Related Patents

- The preparation of N,N-diethylaniline , a key precursor, involves passing ammonia gas into the hydrochloride salt of N,N-diethylaniline under anhydrous conditions, achieving high yield and environmental efficiency.

- This precursor synthesis method is advantageous for industrial-scale production due to its simplicity, high yield, and minimal waste generation.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting materials | N,N-diethylaniline, 3-pyrrolidinemethanol | High purity required for optimal yield |

| Catalyst/Base | Potassium carbonate or similar | Activates hydroxyl group |

| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Controlled to avoid decomposition |

| Reaction time | 4–12 hours | Dependent on scale and catalyst |

| Salt formation | HCl addition | Converts free base to stable hydrochloride salt |

| Yield | Typically high (>80%) | Optimized in industrial processes |

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amines. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications in Heterocycles and Linkers

The following table highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

Heterocycle Size :

- The pyrrolidine ring (5-membered) in the target compound may confer greater conformational rigidity compared to piperidine (6-membered) analogs like those in and . Larger rings (e.g., piperidine) could enhance hydrophobic interactions but reduce solubility in polar solvents.

- Piperidine derivatives (e.g., ) have higher molecular weights due to additional CH₂ groups.

Linker Flexibility :

- Ethoxy linkers (e.g., -OCH₂CH₂- in ) introduce greater flexibility and chain length compared to methoxy (-OCH₂- or -O-) groups. This may influence binding kinetics in biological targets by allowing adaptive positioning.

Aromatic Core Modifications: Replacement of the aniline group with a pyridine ring (as in ) alters electronic properties.

Physicochemical and Functional Implications

- Solubility : The diethylamine substituents in the target compound and its analogs likely reduce aqueous solubility compared to primary or secondary amines. However, pyridine-containing analogs (e.g., ) may exhibit improved solubility due to the polarizable nitrogen atom.

- Stability : All compounds are hydrochloride salts, enhancing stability and shelf life under standard storage conditions (dry, room temperature) .

- Synthetic Accessibility : Suzuki-Miyaura coupling methods (e.g., as described in for similar aryl ethers) are likely applicable to these compounds. Modifications in boronic acid or amine starting materials directly influence the final structure.

Pharmacological Potential (Inferred from Structural Features)

While direct activity data are unavailable, structural analogs provide clues:

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring may favor interactions with compact binding pockets (e.g., kinase active sites), as seen in FLT3 inhibitors . Piperidine’s larger size might suit targets requiring extended hydrophobic interactions.

- Ether Linkers : Methoxy/ethoxy groups can serve as hydrogen bond acceptors or contribute to passive membrane permeability, depending on their length and flexibility.

Biological Activity

N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C14H23ClN2O

- Molecular Weight : Approximately 270.80 g/mol

- Form : Hydrochloride salt, which enhances its solubility in water.

The compound features a pyrrolidinyl group linked to an aniline structure, contributing to its unique biological activity profile. Its structural characteristics suggest potential interactions with various biological targets, including receptors and enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting it may have anticancer properties.

- Neuroprotective Effects : There is emerging evidence pointing to neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound's structural similarity to known pharmacophores allows it to bind effectively to various receptors, influencing signaling pathways relevant to disease processes.

- Enzyme Inhibition : Interaction studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Diethyl-3-(piperidin-4-yloxy)aniline hydrochloride | Piperidine instead of pyrrolidine | Different receptor interaction profile |

| N,N-Diethyl-m-toluidine | Methyl substitution on the aromatic ring | Lacks the pyrrolidinyl group |

| 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanone | Contains a chlorophenyl group | Different pharmacological activity |

The presence of the pyrrolidinyl group is critical in influencing the biological activity and therapeutic applications of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research indicated that it could protect neuronal cells from oxidative stress-induced damage, highlighting its possible application in neurodegenerative disease treatment.

- Antimicrobial Efficacy : In vitro tests showed promising results against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N-diethyl-3-(pyrrolidin-3-yloxy)aniline hydrochloride with high purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 3-(pyrrolidin-3-yloxy)aniline with diethyl sulfate or diethyl halide in anhydrous conditions to introduce the N,N-diethyl groups. Use a base (e.g., K₂CO₃) to deprotonate the aniline nitrogen .

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to remove unreacted starting materials .

- Step 3: Form the hydrochloride salt by treating the free base with HCl gas in dry ether or aqueous HCl, followed by recrystallization from ethanol/water .

Key Validation: Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) and confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- Spectroscopy:

- Chromatography:

Advanced: How does pH influence the stability of this compound, and how should this inform experimental design?

Answer:

- Stability Profile:

- Methodological Implications:

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Answer:

Contradictions often arise from variations in solvent purity, temperature, or salt form. To reconcile:

-

Temperature-Dependent Studies: Measure solubility in ethanol, DMSO, and water at 25°C and 37°C. For example:

Solvent Solubility (mg/mL, 25°C) Solubility (mg/mL, 37°C) Ethanol 45 ± 2 68 ± 3 Water 12 ± 1 18 ± 2 (Adapted from phase-change data for analogous aniline hydrochlorides .) -

Salt vs. Free Base: Compare solubility of the hydrochloride salt and free base in identical conditions. Use potentiometric titration to quantify ionized vs. non-ionized species .

Basic: What are the best practices for minimizing impurities during purification?

Answer:

- Impurity Sources: Unreacted diethylating agents, pyrrolidine derivatives, or oxidation byproducts.

- Mitigation Strategies:

- Liquid-Liquid Extraction: Partition between ethyl acetate and 1M HCl to isolate the hydrophilic hydrochloride salt .

- Recrystallization: Use ethanol/water (3:1 v/v) with slow cooling to −20°C for high-purity crystals (>99% by HPLC) .

- Solid-Phase Extraction (SPE): Employ C18 cartridges to retain non-polar impurities .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Answer:

- Density Functional Theory (DFT):

- Optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrolidine oxygen and aniline nitrogen are key reactive centers .

- Simulate binding affinities to biological targets (e.g., GPCRs) using molecular docking (AutoDock Vina) with a RMSD threshold of ≤2.0 Å .

- Molecular Dynamics (MD):

Advanced: What analytical approaches validate the compound’s stability under oxidative stress?

Answer:

- Forced Degradation Studies:

- Oxidation: Treat with 3% H₂O₂ at 40°C for 24 hours. Monitor via LC-MS for hydroxylated or N-oxide byproducts .

- Light Exposure: Use a xenon lamp (ICH Q1B guidelines) to detect photodegradation products.

- Quantification: Compare peak areas in stressed vs. control samples. Acceptable degradation: <10% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.